[(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride
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Overview
Description
[(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride is a complex organic compound with potential applications in various scientific fields. This compound features a dibrominated hydroxyphenyl group, a methoxy group, and an azanium chloride moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride typically involves multiple steps:
Bromination: The starting material, 4-hydroxyphenyl, undergoes bromination using bromine or a brominating agent to introduce bromine atoms at the 3 and 5 positions.
Methoxylation: The brominated intermediate is then subjected to methoxylation, where a methoxy group is introduced at the 1-position.
Amination and Chlorination:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
[(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The dibromo groups can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Debrominated compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of brominated phenyl groups on biological systems. It can serve as a model compound for understanding the interactions between halogenated organic molecules and biological targets.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s unique structure may offer therapeutic benefits, such as antimicrobial or anticancer properties, which are subjects of ongoing research.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dibromo and hydroxyphenyl groups can form specific interactions with these targets, potentially leading to inhibition or activation of biological pathways. The azanium chloride moiety may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- [(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride
- [(2S)-3-(3,5-difluoro-4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride
- [(2S)-3-(3,5-diiodo-4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride
Uniqueness
[(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, or iodo analogs. Bromine atoms are larger and more polarizable, which can lead to different steric and electronic effects in chemical reactions and biological interactions.
Properties
IUPAC Name |
[(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO3.ClH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWBPCPGLKUMGJ-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C(=C1)Br)O)Br)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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